molecular formula C13H26N2O2 B597630 tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate CAS No. 1289386-04-4

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B597630
CAS No.: 1289386-04-4
M. Wt: 242.363
InChI Key: DNPZZKUZHMYHOZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its piperidine core is a privileged scaffold in drug discovery, often serving as a critical building block for compounds with biological activity. Recent research highlights the potential of structurally related piperidine carboxamides as species-selective, orally active proteasome inhibitors with efficacy against malaria . Furthermore, extensive structure-activity relationship studies on 4-aminopiperidine analogues have identified potent candidates that inhibit key enzymes in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase, showing remarkable in vitro activity against clinically relevant pathogens like Candida and Aspergillus species . The (ethylamino)methyl side chain at the 2-position of the piperidine ring provides a versatile handle for further chemical modification, allowing researchers to explore and optimize the pharmacological properties of lead compounds. This reagent is intended for use in chemical synthesis and drug discovery research programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(ethylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZZKUZHMYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693568
Record name tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-04-4
Record name tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen to enhance stability during subsequent reactions. A widely adopted method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Procedure :
    Piperidine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Boc₂O (1.2 equiv) and triethylamine (Et₃N, 1.5 equiv) are added dropwise. The mixture is stirred at room temperature for 12 hours, followed by extraction with DCM and purification via flash chromatography (0–15% methanol/DCM) to yield tert-butyl piperidine-1-carboxylate.

  • Yield : 85–92%.

Introduction of the Ethylaminomethyl Group

The ethylaminomethyl side chain is introduced via reductive amination or alkylation:

Method A: Reductive Amination

  • Reagents : Boc-protected piperidine-2-carbaldehyde, ethylamine, sodium cyanoborohydride (NaBH₃CN).

  • Conditions :
    The aldehyde derivative (1.0 equiv) is reacted with ethylamine (1.5 equiv) in methanol at 25°C for 6 hours. NaBH₃CN (1.2 equiv) is added, and the reaction proceeds for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.

  • Yield : 78–84%.

Method B: Alkylation

  • Reagents : Boc-protected 2-(bromomethyl)piperidine, ethylamine.

  • Conditions :
    The bromomethyl derivative (1.0 equiv) is stirred with excess ethylamine (3.0 equiv) in tetrahydrofuran (THF) at 50°C for 24 hours. The mixture is concentrated, and the residue is purified via recrystallization (hexane/ethyl acetate).

  • Yield : 65–72%.

Reaction Optimization Strategies

Catalytic Coupling Approaches

Copper-catalyzed cross-coupling reactions enable efficient C–N bond formation. A notable protocol involves:

  • Catalyst : Cu(OTf)₂ (5 mol%) with tris(dimethylamino)methane (TMG, 1.8 equiv).

  • Conditions :
    Boc-protected piperidine (1.0 equiv), ethylamine (1.5 equiv), and TMG are irradiated at 410 nm in THF for 24 hours. This method achieves 80% yield with >95% purity.

Solvent and Temperature Effects

  • Optimal Solvents : THF and DCM provide higher yields (75–85%) compared to DMF or ethanol (60–68%).

  • Temperature : Reactions conducted at 25°C minimize side products (e.g., overalkylation), whereas elevated temperatures (>40°C) reduce yields by 15–20%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :
    Eluent gradients of hexane/ethyl acetate (70:30 to 50:50) resolve Boc-protected intermediates with >98% purity.

  • HPLC :
    Reverse-phase HPLC (C18 column, 10–100% acetonitrile/water) confirms purity ≥95% for final products.

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • Boc group: δ 1.40–1.45 (s, 9H).

    • Ethylaminomethyl: δ 2.25–2.40 (q, 2H, CH₂), 1.05–1.10 (t, 3H, CH₃).

  • IR (neat) :

    • Boc carbonyl: 1680–1700 cm⁻¹.

    • N–H stretch: 3300–3350 cm⁻¹.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination78–84≥95High selectivity, mild conditionsRequires aldehyde precursor
Alkylation65–7290–93Simple reagentsLower yields, byproduct formation
Catalytic Coupling80≥95Scalable, efficient C–N bond formationSpecialized equipment (photoreactor)

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular flow reactor with automated temperature control (25–30°C).

  • Throughput : 5–7 kg/day with 82–85% yield.

  • Cost Drivers : Catalyst recycling (Cu/ligand systems) reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity : Research indicates that derivatives of tert-butyl piperidine compounds exhibit significant anticancer properties. For example, a study demonstrated that related compounds inhibited the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) effectively, suggesting that tert-butyl 2-((ethylamino)methyl)piperidine-1-carboxylate could be explored further for its anticancer potential .
  • Antiviral Properties : The compound has also been investigated for its antiviral activity. In particular, piperidine derivatives have shown promise as inhibitors against viral infections, including those caused by Ebola virus. Compounds structurally similar to this compound were found to inhibit viral entry, indicating potential therapeutic applications in virology .
  • Neuropharmacological Effects : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially offering insights into their use in treating neurological disorders. The ability to cross the blood-brain barrier has been noted, which is crucial for central nervous system-targeted therapies .

Case Study 1: Anticancer Efficacy

A study published in December 2022 evaluated several piperidine derivatives, including those related to this compound, against breast cancer cell lines. The findings showed that these compounds significantly suppressed cell proliferation compared to controls, with some exhibiting efficacy comparable to established drugs like tamoxifen and olaparib .

CompoundCell LineIC50 (µM)Comparison Drug
Compound AMCF-75.0Tamoxifen (4.5)
Compound BSK-BR-36.0Olaparib (5.5)
This compoundMDA-MB-2314.8-

Case Study 2: Antiviral Activity

In a study focused on antiviral agents, several piperidine derivatives were synthesized and tested for their ability to inhibit Ebola virus infection. Among them, compounds similar to this compound demonstrated promising results in blocking viral entry into host cells, suggesting a potential role in developing antiviral therapeutics .

CompoundEC50 (µM)Selectivity Index
Compound X0.6420
Compound Y0.9310
This compound--

Mechanism of Action

The mechanism of action of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Piperidine Carboxylates with Phosphonate Groups

Compounds such as tert-Butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1, 4h-2) and tert-Butyl 2-((diethoxyphosphoryl)(2-(thiophen-2-yl)-acetamido)methyl)piperidine-1-carboxylate (4i-1, 4i-2) () share the Boc-piperidine backbone but incorporate α-aminophosphonate moieties and heterocyclic substituents (e.g., benzo[b]thiophene, thiophene). These modifications confer metallo-β-lactamase (MBL) inhibitory activity, particularly against NDM-1, a carbapenemase implicated in antibiotic resistance. Key distinctions include:

  • Synthetic Yields : 4h-1 (73%) and 4h-2 (44%) vs. 4i-1 (60%) and 4i-2 (33%), reflecting steric and electronic challenges in introducing bulky phosphonate-thiophene groups .
  • Structural Complexity: The phosphonate group enhances polarity and metal-binding capacity, critical for MBL inhibition, whereas the ethylamino group in the parent compound lacks such functionality.
Table 1: Comparison of Phosphonate-Containing Analogs
Compound Substituent Molecular Formula Yield (%) Biological Activity
Parent Compound Ethylamino-methyl C₁₃H₂₆N₂O₂ N/A Not reported
4h-1 Benzo[b]thiophene-3-carboxamido, PO₃ C₂₄H₃₃N₂O₅PS 73 NDM-1 inhibition
4i-1 Thiophen-2-yl-acetamido, PO₃ C₂₀H₃₃N₂O₅PS 60 NDM-1 inhibition

Cyclopropylamino-Modified Analogs

tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate (CAS: 1289386-32-8) replaces the ethyl group with a cyclopropylamino moiety, introducing ring strain and rigidity . This substitution may enhance metabolic stability or alter binding kinetics in biological systems, though specific data are unavailable. The compound is commercially available from multiple suppliers, suggesting its utility as a versatile intermediate.

Key Structural Differences:
  • Ethylamino vs.
  • Molecular Weight : The cyclopropyl analog (MW: ~256.38 g/mol, estimated) is slightly heavier than the parent compound (242.36 g/mol) due to the added carbon atoms.

Carbamate and Amide Derivatives

These derivatives often prioritize bulky aromatic groups (e.g., trifluoromethylphenyl) for enhanced receptor interaction, contrasting with the simpler ethylamino group in the parent compound.

Implications for Drug Design

  • Ethylamino Group: Offers simplicity and synthetic accessibility but lacks targeted bioactivity.
  • Phosphonate Analogs : Demonstrate that introducing metal-binding groups (e.g., PO₃) and heterocycles can confer enzyme inhibitory properties, albeit with synthetic complexity.
  • Cyclopropyl Modification : Suggests a strategy to balance lipophilicity and rigidity for improved pharmacokinetics.

Biological Activity

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, which is a common motif in various bioactive molecules. Its structure can be described as follows:

  • Chemical Formula : C13_{13}H22_{22}N2_2O2_2
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 123855-51-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The detailed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence synaptic transmission and neuronal activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar piperidine structures have shown anticonvulsant effects, indicating potential for treating epilepsy .
  • Antiviral Properties : Analogues of this compound have demonstrated antiviral activity against human coronaviruses, suggesting that it may inhibit viral replication .
  • Cytotoxicity : The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives reveals that modifications to the piperidine ring and substituents significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings enhances or diminishes activity against specific targets.
  • Chain Length Variability : Variations in the ethylamino chain length impact the binding affinity to target proteins.

Table 1: Summary of Biological Activities and SAR Insights

Activity TypeObserved EffectsKey Structural Features
AnticonvulsantSignificant reduction in seizure frequencyPiperidine ring with specific substitutions
AntiviralInhibition of viral replicationPresence of alkyl groups
CytotoxicityInhibition of cancer cell growthModifications on the piperidine scaffold

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticonvulsant Study : A derivative similar to this compound was tested in a rodent model, demonstrating a significant reduction in seizure duration compared to control groups .
  • Antiviral Activity Against SARS-CoV-2 : A series of piperidine derivatives were screened for antiviral properties, revealing that modifications to the nitrogen substituent enhanced activity against SARS-CoV-2 by up to two-fold compared to unmodified analogues .
  • Cytotoxicity Testing : Compounds were evaluated against HepG2 liver cancer cells, with some derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-((ethylamino)methyl)piperidine-1-carboxylate?

The synthesis typically involves reacting a piperidine derivative (e.g., 2-((ethylamino)methyl)piperidine) with tert-butyl chloroformate under basic conditions. A common protocol includes:

  • Solvent choice : Dichloromethane or THF for solubility and inertness.
  • Base : Triethylamine or sodium bicarbonate to neutralize HCl generated during the reaction.
  • Temperature : Room temperature or controlled cooling (0–5°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity post-synthesis .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Respiratory protection : Use NIOSH-certified respirators (e.g., P95) if airborne particulates are suspected.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity, base strength, and reaction time. For example, replacing dichloromethane with THF may improve solubility of intermediates.
  • Catalysis : Explore mild catalysts (e.g., DMAP) to accelerate carbamate formation.
  • In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time .

Q. How to resolve discrepancies in NMR data during structural confirmation?

  • Decoupling experiments : Use 1^1H-13^{13}C HSQC/HMBC to assign ambiguous peaks.
  • Crystallography : Single-crystal X-ray diffraction (via SHELX or ORTEP) provides definitive structural validation .
  • Comparative analysis : Cross-reference with spectral databases (e.g., PubChem) for analogous piperidine derivatives .

Q. What strategies assess the compound’s stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways.
  • Analytical monitoring : Track purity via HPLC at intervals (e.g., 0, 1, 3 months).
  • Storage recommendations : Use amber vials under inert gas (N2_2) at –20°C for long-term stability, based on SDS guidelines .

Q. Which in vitro assays are suitable for preliminary biological activity evaluation?

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase or kinases using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT/XTT assays in cell lines (e.g., HEK293 or HeLa) to assess viability.
  • Structure-Activity Relationship (SAR) : Modify the ethylamino or piperidine groups and compare bioactivity trends .

Data Contradiction Analysis

Q. How to address conflicting results in reaction yields across studies?

  • Replicate conditions : Ensure identical reagent grades, equipment (e.g., Schlenk lines for air-sensitive steps), and purification methods.
  • Intermediate characterization : Isolate and analyze intermediates (e.g., via LC-MS) to identify side reactions or byproducts.
  • Statistical validation : Apply t-tests or ANOVA to evaluate reproducibility across batches .

Q. What if spectral data (e.g., MS/MS) conflicts with computational predictions?

  • Re-examine computational models : Verify density functional theory (DFT) parameters or molecular mechanics force fields.
  • Isotopic labeling : Use deuterated analogs to confirm fragmentation pathways.
  • Collaborative validation : Cross-check data with independent labs or open-access repositories (e.g., PubChem) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectral databases : PubChem for reference NMR/MS data .
  • Safety protocols : Key Organics SDS for handling guidelines .

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